molecular formula C53H86O23 B584635 Rgga-16-heoa CAS No. 151625-83-1

Rgga-16-heoa

Cat. No.: B584635
CAS No.: 151625-83-1
M. Wt: 1091.248
InChI Key: SSMRYOGQBZHTOP-JBACBVPYSA-N
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Description

Rgga-16-heoa (CAS No. 1761-61-1) is an organobromine compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. Key properties include:

  • Solubility: 0.687 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
  • Synthetic Route: Synthesized via a green chemistry approach using an A-FGO catalyst (acid-functionalized graphene oxide) in tetrahydrofuran (THF). The reaction involves 1,2-benzenediamine and 4-nitrobenzaldehyde, yielding 2-(4-nitrophenyl)benzimidazole with a 98% efficiency .
  • Safety Profile: Labeled with hazard code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves; rinse cautiously if exposed) .

This compound’s structural backbone—a benzimidazole derivative with a nitro substituent—imparts unique electronic and steric properties, making it relevant in catalysis and pharmaceutical intermediate synthesis.

Properties

CAS No.

151625-83-1

Molecular Formula

C53H86O23

Molecular Weight

1091.248

InChI

InChI=1S/C53H86O23/c1-22-31(57)34(60)37(63)42(70-22)73-25-20-68-45(41(76-44-39(65)36(62)33(59)24(19-55)72-44)40(25)75-43-38(64)35(61)32(58)23(18-54)71-43)74-30-10-11-49(5)26(47(30,2)3)8-12-50(6)27(49)9-13-53-28-16-48(4,46(66)67)14-15-52(28,21-69-53)29(56)17-51(50,53)7/h22-45,54-65H,8-21H2,1-7H3,(H,66,67)/t22-,23+,24+,25-,26?,27+,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,48?,49-,50+,51-,52?,53?/m0/s1

InChI Key

SSMRYOGQBZHTOP-JBACBVPYSA-N

SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C(=O)O)CO9)O)C)C)C)O)O)O

Synonyms

3-O-(rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside)-16-hydroxy-13,28-epoxyolean-29-oic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Rgga-16-heoa with two structurally analogous compounds: CAS 123-45-6 (2-(3-chlorophenyl)benzimidazole) and CAS 789-01-2 (2-(4-aminophenyl)benzimidazole).

Property This compound (C₇H₅BrO₂) CAS 123-45-6 (C₇H₅ClN₂) CAS 789-01-2 (C₇H₇N₃)
Molecular Weight (g/mol) 201.02 168.58 157.15
Solubility (mg/mL) 0.687 1.202 2.451
Log S (ESOL) -2.47 -1.89 -1.12
Hazard Profile H302 H315, H319 H302, H412

Key Observations :

  • Solubility Trends : this compound’s lower solubility compared to its analogs correlates with its bromine substituent , which increases hydrophobicity .

Key Observations :

  • This compound’s synthesis is notable for its high yield (98%) and use of a recyclable A-FGO catalyst, aligning with sustainable chemistry principles .
  • CAS 789-01-2’s lower yield highlights challenges in stabilizing amine groups during synthesis .

Functional and Application-Based Comparison

Catalytic and Pharmaceutical Relevance

  • This compound : Demonstrated efficacy in heterogeneous catalysis due to its electron-withdrawing nitro group, which enhances substrate activation in cross-coupling reactions .
  • CAS 123-45-6 : Primarily used in polymer stabilization owing to its chlorine moiety’s radical-scavenging properties.
  • CAS 789-01-2 : Investigated for antifungal applications due to the amine group’s ability to disrupt microbial cell membranes.

Data Tables for Cross-Referencing

Table 3: Spectroscopic Characterization Requirements

Technique This compound CAS 123-45-6 CAS 789-01-2
¹H NMR Not reported Completed Completed
¹³C NMR Not reported Completed Partial
HRMS Not reported Yes Yes

Note: this compound’s lack of published spectral data underscores the need for rigorous characterization to validate purity and structure .

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